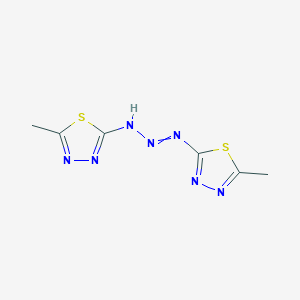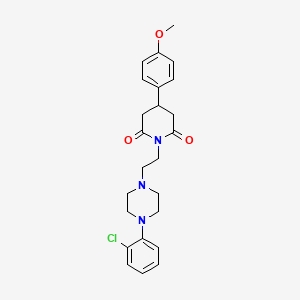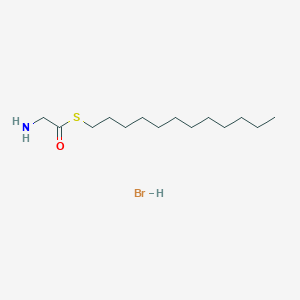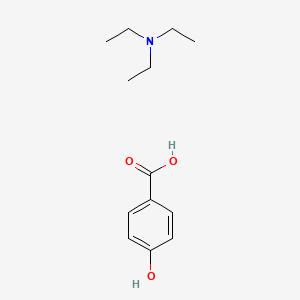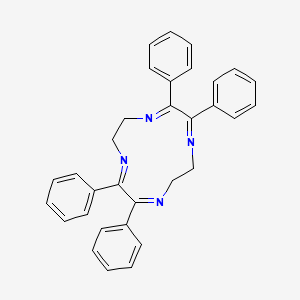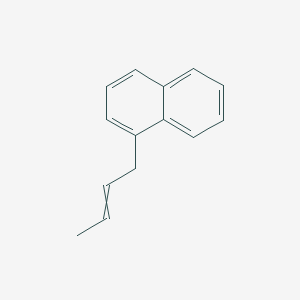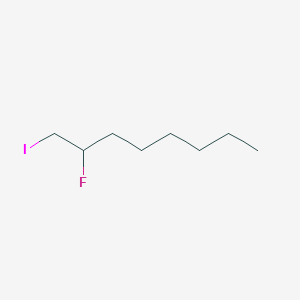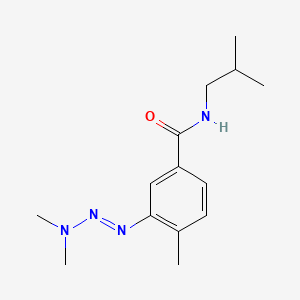![molecular formula C25H18 B14447385 9-[(Naphthalen-1-YL)methyl]anthracene CAS No. 79760-50-2](/img/structure/B14447385.png)
9-[(Naphthalen-1-YL)methyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(Naphthalen-1-YL)methyl]anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is composed of an anthracene core with a naphthylmethyl substituent at the 9th position. This compound is known for its luminescent properties and is used in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Naphthalen-1-YL)methyl]anthracene typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and a halide. In this case, the naphthylmethyl group is introduced to the anthracene core using a naphthylmethyl boronic acid and a halogenated anthracene derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
9-[(Naphthalen-1-YL)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various functionalized anthracenes .
Scientific Research Applications
9-[(Naphthalen-1-YL)methyl]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe and in the study of photophysical properties.
Biology: Its luminescent properties make it useful in bioimaging and as a marker in biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the fabrication of organic light-emitting diodes (OLEDs) and other organic electronic devices
Mechanism of Action
The mechanism by which 9-[(Naphthalen-1-YL)methyl]anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it as fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and bioimaging. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .
Comparison with Similar Compounds
Similar Compounds
- 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
- 9-Phenyl-10-propyl-anthracene
Uniqueness
Compared to similar compounds, 9-[(Naphthalen-1-YL)methyl]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its balanced hole and electron transporting properties make it particularly suitable for use in high-efficiency OLEDs .
Properties
CAS No. |
79760-50-2 |
|---|---|
Molecular Formula |
C25H18 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
9-(naphthalen-1-ylmethyl)anthracene |
InChI |
InChI=1S/C25H18/c1-4-13-22-18(8-1)11-7-12-21(22)17-25-23-14-5-2-9-19(23)16-20-10-3-6-15-24(20)25/h1-16H,17H2 |
InChI Key |
SUGANAIBMAXJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


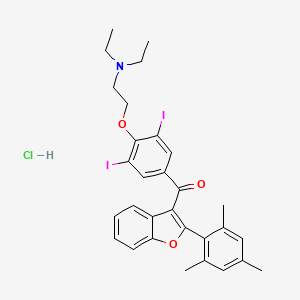
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)

![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)

